![molecular formula C43H46Cl2FN3O4 B15061442 (2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes multiple chiral centers and a spirocyclic framework, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide involves multiple steps, including the formation of the spirocyclic core, introduction of the chloro and fluoro substituents, and the attachment of the hydroxy and carboxamide groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques, which allow for continuous production and improved safety, as well as the development of more efficient catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology
In biology, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide could be investigated for its potential therapeutic effects. Its complex structure and functional groups suggest that it could have multiple mechanisms of action, making it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its spirocyclic framework and multiple functional groups make it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide is not well understood, but it is likely to involve interactions with multiple molecular targets. The presence of multiple chiral centers and functional groups suggests that it could interact with various enzymes, receptors, and other proteins, leading to a range of biological effects. Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide include other spirocyclic compounds with similar functional groups and chiral centers. Examples include:
- Spiro[indole-3,4’-pyrrolidine] derivatives with different substituents on the indole and pyrrolidine rings.
- Compounds with similar spirocyclic frameworks but different functional groups, such as spiro[indole-3,4’-piperidine] derivatives.
Uniqueness
The uniqueness of (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide lies in its specific combination of functional groups and chiral centers. This unique structure gives it the potential to interact with a wide range of biological targets and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C43H46Cl2FN3O4 |
|---|---|
Molecular Weight |
758.7 g/mol |
IUPAC Name |
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C43H46Cl2FN3O4/c1-42(2,3)24-34-43(31-22-17-27(44)23-33(31)48(41(43)53)28-18-20-29(50)21-19-28)35(30-15-10-16-32(45)36(30)46)38(40(47)52)49(34)37(25-11-6-4-7-12-25)39(51)26-13-8-5-9-14-26/h4-17,22-23,28-29,34-35,37-39,50-51H,18-21,24H2,1-3H3,(H2,47,52)/t28?,29?,34-,35+,37-,38-,39+,43+/m1/s1 |
InChI Key |
QTJDYNFOLSDIKO-ZNOBKSOISA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1[C@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)O)C(=O)N)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)N(C2=O)C7CCC(CC7)O |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1C(C3=CC=CC=C3)C(C4=CC=CC=C4)O)C(=O)N)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)N(C2=O)C7CCC(CC7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


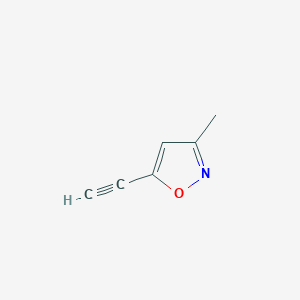
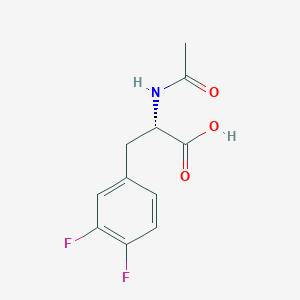
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
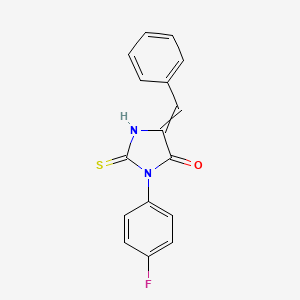

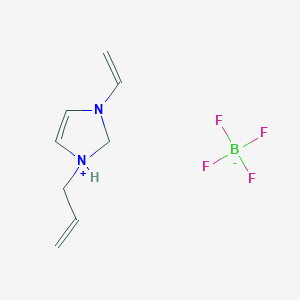
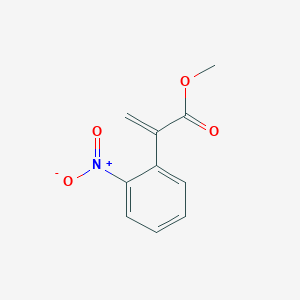
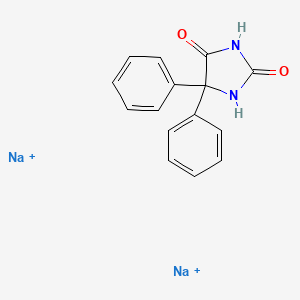
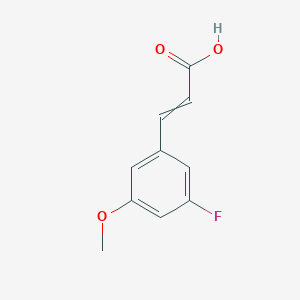

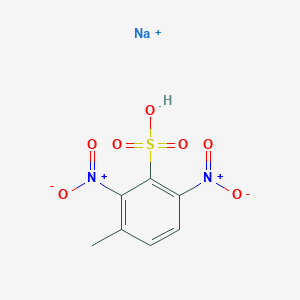
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
